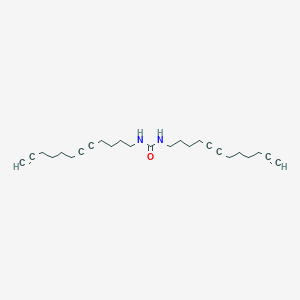

1,3-Didodeca-5,11-diyn-1-ylurea

Description

Properties

CAS No. |

2213-27-6 |

|---|---|

Molecular Formula |

C25H36N2O |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

1,3-bis(dodeca-5,11-diynyl)urea |

InChI |

InChI=1S/C25H36N2O/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-24H2,(H2,26,27,28) |

InChI Key |

BRWZNQUQSCGDFY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC#CCCCCNC(=O)NCCCCC#CCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 1,3 Didodeca 5,11 Diyn 1 Ylurea

Strategies for the Synthesis of Diacetylene-Containing Urea (B33335) Derivatives

Urethane (B1682113) and Urea Formation Reactions in Diacetylene Precursors

The formation of the urea moiety in diacetylene precursors is a critical step that imparts hydrogen-bonding capabilities to the molecule, which is essential for self-assembly. A common and effective method for urea formation is the reaction of an amine with an isocyanate. In the context of synthesizing 1,3-Didodeca-5,11-diyn-1-ylurea, a plausible synthetic route would involve the reaction of a terminal amino-functionalized dodecadiyne with an appropriate isocyanate or a sequential reaction involving phosgene (B1210022) or a phosgene equivalent.

Alternatively, the synthesis of related urethane derivatives can be achieved by reacting an alcohol with an isocyanate. These urethane-substituted diacetylenes are also of significant interest due to their potential for forming ordered structures. However, the synthesis of urea-substituted diacetylenes can sometimes be complicated by impurities. For instance, in syntheses utilizing phenyl isocyanate, the formation of diphenylurea as a byproduct has been observed.

A general representation of urea formation is depicted below:

R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R'

Where R would be the dodeca-5,11-diyn-1-yl group and R' could be another dodeca-5,11-diyn-1-yl group or a different substituent depending on the desired final structure of the urea. The synthesis of unsymmetrical ureas can also be achieved through controlled reaction conditions.

Synthesis of Dodecadiyne Scaffolds and their Functionalization

The synthesis of the dodecadiyne scaffold is a key challenge and can be approached through various synthetic routes. A common strategy involves the coupling of smaller alkyne-containing fragments. For instance, the Cadiot-Chodkiewicz coupling or the Glaser-Hay coupling can be employed to create the diacetylene unit from terminal alkynes.

A hypothetical synthetic sequence for a functionalized dodecadiyne precursor, such as dodeca-5,11-diyn-1-ol, could involve the following steps:

Protection of a terminal alkyne: Starting with a commercially available alkyne such as 1,5-hexadiyne, one of the terminal alkynes could be selectively protected.

Alkylation: The remaining terminal alkyne can be deprotonated and reacted with a suitable electrophile, such as a 6-halo-1-hexyne derivative, to extend the carbon chain.

Deprotection and Functionalization: Subsequent deprotection of the terminal alkyne would yield a dodecadiyne scaffold. This scaffold can then be functionalized at one end. For example, hydroboration-oxidation of a terminal alkyne can lead to the corresponding aldehyde or alcohol, which can then be converted to an amine. libretexts.org

The synthesis of terminal aminoalkynes is a crucial step for the subsequent urea formation. Methods for the synthesis of aminoalkynes include the Gabriel synthesis or Mitsunobu reactions, though these can require harsh conditions. acs.org More recent methods involve the ring-opening of cycloalkylamides to generate γ- and δ-aminoalkynes under mild photoredox catalysis. acs.org

A hypothetical functionalization route is outlined in the table below:

| Starting Material | Reagents | Intermediate Product | Final Functional Group |

| Dodeca-5,11-diyne | 1. 9-BBN; 2. H₂O₂, NaOH | Dodeca-5,11-diyn-1-al | Aldehyde |

| Dodeca-5,11-diyn-1-al | 1. NH₂OH·HCl; 2. LiAlH₄ | Dodeca-5,11-diyn-1-amine | Amine |

| Dodeca-5,11-diyn-1-ol | 1. TsCl, py; 2. NaN₃; 3. LiAlH₄ | Dodeca-5,11-diyn-1-amine | Amine |

Polycondensation Routes for Related Diacetylene-Urea Copolymers

While the focus here is on the monomer 1,3-Didodeca-5,11-diyn-1-ylurea, it is relevant to mention the polycondensation routes used for related diacetylene-urea copolymers. These polymers are often synthesized via a two-step process. nih.gov First, a prepolymer is formed by reacting a macrodiol with an excess of a diisocyanate. nih.gov This results in oligomeric chains capped with isocyanate groups. nih.gov In the second step, these oligomers are reacted with a diamine chain extender to form the final high molecular weight poly(urethane-urea). nih.gov

The diacetylene units can be incorporated into the macrodiol or the diamine chain extender, leading to a regular distribution of the polymerizable groups along the polymer backbone. The resulting copolymers can then be cross-linked through the topochemical polymerization of the diacetylene units upon exposure to UV light or heat, leading to materials with enhanced mechanical and optical properties.

Rational Design Principles for Controlling Molecular Architecture

The rational design of diacetylene-containing urea precursors is crucial for controlling the supramolecular organization and the properties of the resulting polymerized materials. Key design parameters include the length of the aliphatic chains and the position of the diacetylene unit.

Influence of Aliphatic Chain Length and Diacetylene Position on Precursor Properties

The length of the aliphatic chains flanking the diacetylene unit has a profound impact on the properties of the precursor and the resulting polymer. The "odd-even" effect, well-documented for n-alkyl chains, describes how properties such as melting point and crystal packing vary depending on whether the number of carbon atoms in the chain is odd or even. rsc.orgorganic-chemistry.org Molecules with an even number of methylene (B1212753) groups tend to adopt a more planar, all-trans conformation, leading to denser packing and higher melting points. rsc.orgorganic-chemistry.org Conversely, odd-numbered chains often exhibit a non-planar, partially gauche conformation, resulting in lower melting points. rsc.orgorganic-chemistry.org

This principle can be applied to the design of 1,3-Didodeca-5,11-diyn-1-ylurea. The dodecyl chain (12 carbons, an even number) would be expected to promote a more ordered packing in the solid state, which is a prerequisite for efficient topochemical polymerization. The position of the diacetylene unit within the chain also influences the flexibility and packing of the molecules. Placing the diacetylene unit further from the urea group may allow for more conformational freedom, which could affect the self-assembly process.

The following table illustrates the potential influence of chain length on the physical properties of hypothetical diacetylene-urea derivatives:

| Compound | Number of Carbons in Alkyl Chain | Expected Conformation | Predicted Melting Point Trend |

| 1,3-Diundeca-5,10-diyn-1-ylurea | 11 (Odd) | Non-planar, gauche | Lower |

| 1,3-Didodeca-5,11-diyn-1-ylurea | 12 (Even) | Planar, all-trans | Higher |

| 1,3-Ditrideca-5,12-diyn-1-ylurea | 13 (Odd) | Non-planar, gauche | Lower |

Stereochemical Considerations in Diacetylene-Urea Monomer Synthesis

Stereochemistry plays a critical role in determining the three-dimensional structure of molecules and, consequently, their bulk properties. While 1,3-Didodeca-5,11-diyn-1-ylurea itself does not possess a chiral center in its backbone, the introduction of chiral substituents or the use of stereocontrolled reactions can lead to polymers with specific helical structures or other well-defined three-dimensional arrangements.

In the context of diacetylene polymerization, the precise alignment of the monomer units in the crystal lattice is paramount for a successful topochemical reaction. mdpi.com The stereochemistry of any substituents on the aliphatic chain can influence this packing. For example, the use of enantiomerically pure starting materials can lead to the formation of chiral supramolecular structures.

Furthermore, the geometry of any double bonds that might be present in the precursor, for instance, if a Z- or E-alkene is used as a starting material, would be retained in the final product and could influence its properties. For some polymers, it has been shown that a high cis or trans content can lead to significant differences in crystallinity and mechanical properties. vedantu.com While not directly applicable to the alkyne backbone of 1,3-Didodeca-5,11-diyn-1-ylurea, this highlights the general importance of stereochemical control in polymer precursor design.

Supramolecular Self Assembly of 1,3 Didodeca 5,11 Diyn 1 Ylurea Monomers

Fundamental Principles of Supramolecular Assembly in Diacetylene-Urea Systems

The self-organization of diacetylene-urea monomers into supramolecular structures is governed by a delicate balance of specific non-covalent interactions. The urea (B33335) moiety provides a robust hydrogen-bonding site, while the diacetylene rods contribute through π-stacking and van der Waals forces.

Role of Hydrogen Bonding in Directing Self-Organization

Hydrogen bonding is a primary directional force in the self-assembly of diacetylene-urea systems. The urea group, with its two N-H protons (donors) and one C=O oxygen (acceptor), can form strong, directional hydrogen bonds. This leads to the formation of well-defined one-dimensional tapes or ribbons where molecules are linked in a head-to-tail fashion. rsc.orgnih.gov The strength and directionality of these hydrogen bonds are critical in pre-organizing the diacetylene units into a specific alignment necessary for subsequent polymerization. rsc.org

The self-association of urea-based molecules is a well-documented phenomenon that can sometimes hinder their function in applications like organocatalysis. mdpi.com However, in the context of supramolecular assembly, this inherent tendency to form aggregates is harnessed to create ordered nanostructures. mdpi.com The introduction of multiple hydrogen-bonding functionalities is a key strategy for fabricating stable non-covalent molecular assemblies. nih.gov

| Interaction Type | Typical Bond Distance (Å) | Typical Bond Energy (kJ/mol) | Significance in Assembly |

|---|---|---|---|

| N-H···O=C (Urea-Urea) | 2.8 - 3.2 | 15 - 30 | Primary driving force for 1D chain formation |

| N-H···O (Solvent) | Variable | Variable | Can compete with and disrupt urea-urea bonding |

Pi-Stacking Interactions in Diyne-Containing Assemblies

The conjugated diacetylene (diyne) rods within the monomers give rise to significant π-stacking interactions. mdpi.com These interactions occur between the π-electron clouds of adjacent diyne units, contributing to the stability and rigidity of the assembled structure. mdpi.com The parallel alignment of the diacetylene moieties is crucial for the topochemical polymerization of these assemblies, a process that can be initiated by UV irradiation to form highly conjugated polydiacetylene chains.

| Stacking Geometry | Typical Interplanar Distance (Å) | Influence on Properties |

|---|---|---|

| Parallel Displaced | 3.3 - 3.8 | Favorable for charge transport and exciton (B1674681) coupling |

| T-shaped | 4.5 - 5.5 | Contributes to overall structural stability |

| C≡C···π(arene) | 3.74 - 4.16 | Stabilizes conformation in complex molecules rsc.org |

Non-Covalent Interactions in Molecular Recognition and Self-Assembly

Beyond hydrogen bonding and π-stacking, a variety of other non-covalent interactions contribute to the specificity and stability of the self-assembled structures. These include van der Waals forces, hydrophobic interactions, and dipole-dipole interactions. bohrium.comresearchgate.net The interplay of these forces is a hallmark of molecular recognition, where molecules selectively bind to one another to form well-defined complexes. umich.edu

In the case of 1,3-didodeca-5,11-diyn-1-ylurea, the long alkyl chains contribute significantly through van der Waals and hydrophobic interactions, particularly in non-polar solvents. These interactions help to bundle the primary hydrogen-bonded chains into larger fibrous structures. The synergy between multiple weak interactions is a powerful strategy for achieving highly ordered and stable supramolecular architectures. nih.gov Computational studies have highlighted the importance of considering the full spectrum of non-covalent interactions to accurately predict the structure and stability of such assemblies. researchgate.net

Hierarchical Self-Assembly Pathways

The self-assembly of 1,3-didodeca-5,11-diyn-1-ylurea and related molecules is a hierarchical process. Monomers first associate through strong, directional interactions to form primary nanostructures, which then further organize into larger, more complex architectures.

Formation of One-Dimensional Nanostructures: Fibers and Rods

The initial and most fundamental step in the hierarchical assembly is the formation of one-dimensional (1D) nanostructures, such as fibers and rods. rsc.orgnih.gov This process is primarily driven by the strong and directional hydrogen bonds between the urea groups, which leads to the formation of long, linear chains or tapes. rsc.org These primary assemblies are then stabilized by π-stacking interactions between the diacetylene cores of adjacent molecules within the chain.

The length and uniformity of these 1D nanostructures can be influenced by factors such as solvent, temperature, and concentration. For instance, in non-polar solvents, the hydrophobic alkyl chains will tend to associate, promoting the bundling of the primary hydrogen-bonded tapes into thicker fibers. The formation of these well-defined 1D structures is a critical prerequisite for the topochemical polymerization of the diacetylene units, which can only occur when the monomers are precisely aligned. rsc.org

Two-Dimensional and Three-Dimensional Ordered Architectures

Under specific conditions, the one-dimensional fibers and rods can further self-assemble into more complex two-dimensional (2D) and three-dimensional (3D) architectures. rsc.org This higher-order assembly is governed by weaker and less directional inter-fiber interactions, such as van der Waals forces and the entanglement of the alkyl chains.

The formation of 2D sheets or films can occur through the lateral association of the 1D fibers. These sheets can then stack upon one another to create 3D structures. nih.gov The development of such ordered 3D architectures is of significant interest for applications in areas such as tissue engineering and the creation of resilient materials. nih.gov The precise control over the assembly process to create well-defined 2D and 3D structures from diacetylene-urea building blocks remains an active area of research. nih.govnih.gov

Factors Influencing Supramolecular Morphology

The morphology of supramolecular assemblies derived from 1,3-Didodeca-5,11-diyn-1-ylurea is not fixed but is highly responsive to the surrounding chemical and physical environment. Key factors such as the choice of solvent, the concentration of the monomers, and ambient conditions like temperature and pH play a crucial role in directing the self-assembly process. These external stimuli can be harnessed to control the formation of specific architectures, such as nanotubes, nanofibers, or two-dimensional sheets.

Solvent Effects on Self-Assembled Structures

The choice of solvent is a critical determinant in the supramolecular self-assembly of urea-containing compounds, including those with diacetylene functionalities. The polarity of the solvent, in particular, can significantly influence the resulting morphology of the assembled structures. nih.govmdpi.com For instance, in the case of similar bis-urea macrocycles, a dramatic shift in self-assembly behavior is observed when moving from bulk (solvent-free) conditions to solutions. researchgate.net In the absence of a solvent, these macrocycles tend to form one-dimensional liquid-crystalline columnar phases. researchgate.net However, upon dissolution in solvents like chloroform (B151607) (CHCl3) or tetrachloroethane, the assembly process is altered to favor the formation of two-dimensional hydrogen-bonded networks. researchgate.net This change is attributed to the solvation of the hydrophobic side chains, which introduces steric hindrance that frustrates the formation of the more thermodynamically stable columnar stacks. researchgate.net

The aggregation of amphiphilic molecules can be finely tuned by modulating the properties of the medium, such as polarity and ionic strength, through the use of different organic solvents and co-solvents. nih.gov This control over the solvent environment allows for the selective formation of various microstructures, including fibers, branched structures, plates, and spherulites. nih.gov The underlying principle is the balance between the interactions of the solute with the solvent and the intermolecular interactions driving self-assembly. mdpi.com

Table 1: Influence of Solvent on the Supramolecular Assembly of a Bis-Urea Macrocycle

| Solvent Condition | Resulting Supramolecular Structure | Primary Driving/Inhibiting Factors |

| Bulk (Solvent-Free) | One-dimensional liquid-crystalline columns | Strong urea-urea hydrogen bonding and π-π stacking |

| Chloroform (CHCl3) | Two-dimensional hydrogen-bonded networks | Solvation of side chains leading to steric frustration of columnar stacking. researchgate.net |

| Tetrachloroethane | Two-dimensional hydrogen-bonded networks | Similar to chloroform, solvation effects dominate. researchgate.net |

| Glacial Acetic Acid (at high temp.) | Crystalline nanotubes upon cooling | Poor solubility at lower temperatures drives ordered assembly. sc.edu |

Concentration-Dependent Assembly Behaviors

The concentration of 1,3-Didodeca-5,11-diyn-1-ylurea monomers in a solution is another key parameter that governs the nature of the resulting supramolecular assemblies. At low concentrations, the monomers may exist in a solvated, non-associated state. As the concentration increases past a critical point, often referred to as the critical aggregation concentration, self-assembly is initiated. The specific morphology of the assembled structures can also be concentration-dependent. For example, at certain concentrations, the formation of long, well-defined nanotubes or nanofibers might be favored, while at higher concentrations, the aggregation might become more complex, leading to the formation of larger bundles or different polymorphic forms.

In related systems, the concentration of the monomeric species directly impacts the extent and morphology of the resulting assemblies. The formation of extended supramolecular polymers is a cooperative process, and thus, a sufficient concentration of monomers is required to drive the equilibrium towards the assembled state.

Temperature and pH as Modulators of Self-Assembly

Temperature and pH are potent stimuli for modulating the structure and properties of supramolecular assemblies, particularly for those incorporating diacetylene and urea functionalities. researchgate.nethanyang.ac.kr Polydiacetylenes (PDAs), which can be formed from the topochemical polymerization of self-assembled diacetylene monomers, are well-known for their chromic responses to these stimuli. hanyang.ac.kr

Temperature: Temperature can influence both the initial self-assembly process and the properties of the resulting polymerized structures. For self-assembly, temperature changes can affect the solubility of the monomers and the strength of the non-covalent interactions, such as hydrogen bonds, that hold the assembly together. In some cases, heating a solution of monomers followed by slow cooling can be a method to obtain well-ordered crystalline structures. sc.edu

For the polymerized structures, thermochromism is a characteristic feature. hanyang.ac.kr For instance, blue-phase polydiacetylene nanotubes can exhibit a reversible blue-to-red color transition upon heating. hanyang.ac.kr This color change is associated with a conformational change in the conjugated polymer backbone, induced by the thermal energy. hanyang.ac.kr

pH: The pH of the medium can be a powerful trigger for the self-assembly and disassembly of structures containing pH-responsive groups. For diacetylene-urea systems that also incorporate a pH-sensitive moiety like a pyridine (B92270) ring, protonation and deprotonation can be used to control the assembly process. hanyang.ac.kr For example, the protonation of a pyridine-containing macrocyclic diacetylene can trigger its transformation into a gelator, leading to the formation of nanofibrillar networks and a supramolecular gel. hanyang.ac.kr Subsequent UV irradiation can then lock in this structure by polymerizing the diacetylene units. hanyang.ac.kr The resulting polymeric gel can then exhibit reversible color changes in response to alternating acidic and basic conditions. hanyang.ac.kr

Table 2: Stimuli-Responsive Behavior of Diacetylene-Containing Assemblies

| Stimulus | Effect on Supramolecular Assembly/Properties | Example System |

| Temperature | Reversible thermochromism (e.g., blue-to-red color transition). hanyang.ac.kr | Polydiacetylene nanotubes. hanyang.ac.kr |

| pH | Triggers self-assembly/disassembly and colorimetric responses. hanyang.ac.kr | Pyridine-containing macrocyclic diacetylene gels. hanyang.ac.kr |

| Solvents | Selective solvatochromism. hanyang.ac.kr | Blue-phase polydiacetylene nanotubes showing sensitivity to DMSO and DMF. hanyang.ac.kr |

Host-Guest Chemistry with 1,3-Didodeca-5,11-diyn-1-ylurea Assemblies

The hollow, tubular structures that can be formed by the self-assembly of 1,3-Didodeca-5,11-diyn-1-ylurea and related macrocycles make them excellent candidates for host-guest chemistry. rsc.orgsc.edu These self-assembled nanotubes can act as "nanoreactors" or "nanocontainers," encapsulating guest molecules within their central cavity. sc.edu The confined environment of the nanotube can alter the properties and reactivity of the guest molecules.

The incorporation of guest molecules can occur during or after the self-assembly process. In some cases, the presence of a specific guest can even direct or template the formation of a particular supramolecular architecture. For instance, cation-directed self-assembly has been demonstrated with macrocyclic diacetylenes containing metal-coordinating groups, where the presence of a specific cation like Cs+ directs the formation of organic nanotubes. researchgate.net

These host-guest complexes have potential applications in various fields. For example, they can be used to encapsulate and protect sensitive molecules, to control chemical reactions by confining reactants within the nanotube cavity, or to develop novel sensor systems where the binding of a guest molecule induces a detectable signal, such as a color change in the polydiacetylene backbone. sc.eduresearchgate.net The interplay between metal-ligand coordination and the hydrogen bonding of the urea groups can lead to complex and functional host-guest architectures. sc.edu

Topochemical Polymerization of 1,3 Didodeca 5,11 Diyn 1 Ylurea

Mechanisms of Solid-State Polymerization of Diacetylenes

The solid-state polymerization of diacetylenes is a classic example of a topochemical reaction, where the reactivity of the monomer is controlled by its packing in the crystal lattice. This process leads to the formation of highly ordered, conjugated polymers with unique optical and electronic properties.

1,4-Addition Polymerization Pathway

The fundamental mechanism for the polymerization of diacetylenes is a 1,4-addition reaction. In this pathway, adjacent diacetylene monomers in a crystalline stack undergo a concerted addition reaction. The reaction is initiated by the formation of a diradical species, which then propagates through the crystal lattice. This process involves the formal cleavage of two triple bonds and the formation of a new double bond and two new single bonds, resulting in a conjugated polymer backbone of alternating double and triple bonds, or a butatriene-like structure with consecutive double bonds. The specific electronic structure of the resulting polydiacetylene is influenced by the side groups and the crystalline environment.

Influence of Monomer Packing Geometry on Polymerization Reactivity

The feasibility and rate of the topochemical polymerization of diacetylenes are critically dependent on the geometric arrangement of the monomer units within the crystal. According to the principles established by Wegner and further refined by others, for an efficient solid-state polymerization to occur, specific packing parameters are required. These parameters govern the alignment of the reactive diacetylene rods.

A crucial factor is the distance between adjacent monomer units and the orientation of the diacetylene moieties. The table below summarizes the ideal geometric parameters for the topochemical polymerization of diacetylenes. Deviations from these ideal values can significantly hinder or completely prevent the polymerization process. The urea (B33335) group in 1,3-Didodeca-5,11-diyn-1-ylurea is expected to play a significant role in directing the crystal packing through hydrogen bonding, thereby influencing its reactivity.

| Parameter | Description | Ideal Value for Polymerization |

| d | Repeat distance of monomers along the stacking axis | ~4.9 Å |

| γ | Angle of the diacetylene rod with respect to the stacking axis | ~45° |

| s | Separation between reacting carbon atoms (C1 and C4' of adjacent monomers) | ≤ 4 Å |

Stimuli-Responsive Polymerization Induction

The initiation of the topochemical polymerization of diacetylenes like 1,3-Didodeca-5,11-diyn-1-ylurea can be triggered by various external stimuli. The choice of stimulus can influence the kinetics of the polymerization and the properties of the resulting polymer.

UV-Light Induced Polymerization

Ultraviolet (UV) irradiation is a common method to initiate the polymerization of diacetylenes. The absorption of a UV photon by the diacetylene monomer provides the necessary energy to create the initial radical species, which then propagates the polymerization chain reaction. The polymerization is often accompanied by a distinct color change, as the formation of the conjugated polymer backbone leads to strong absorption in the visible region of the electromagnetic spectrum. The quantum yield of this photopolymerization is highly dependent on the crystal packing and the wavelength of the incident light.

Thermally Induced Polymerization

Heating a crystalline monomer of a reactive diacetylene can also induce polymerization. In this case, thermal energy provides the activation energy required for the initiation and propagation steps. The rate of thermal polymerization is highly sensitive to temperature and generally follows Arrhenius kinetics. For many diacetylenes, there is a specific temperature range within which polymerization occurs at a measurable rate without causing degradation of the monomer or polymer.

Pressure-Induced Polymerization

The application of high pressure is another method to induce solid-state polymerization in diacetylenes. Pressure can alter the intermolecular distances and orientations within the crystal lattice, potentially bringing the monomer units into a more favorable geometry for reaction. In some cases, pressure can induce polymerization in monomers that are unreactive at ambient pressure. The pressure required for polymerization can vary significantly depending on the specific diacetylene derivative and its crystal structure. Research in this area has shown that even modest pressures can sometimes be sufficient to trigger the polymerization process.

Kinetics and Energetics of Polymerization Processes

The solid-state polymerization of 1,3-Didodeca-5,11-diyn-1-ylurea is a thermally or photochemically initiated process that is highly dependent on the crystalline packing of the monomer units. The kinetics and energy requirements of this transformation are pivotal in understanding and controlling the resulting polymer properties.

Autocatalytic Behavior in Solid-State Polymerization

The solid-state polymerization of many diacetylene monomers, including those with urea functionalities, often exhibits autocatalytic behavior. This phenomenon is characterized by an initial induction period followed by a rapid acceleration in the polymerization rate. The polymer chains, once formed, are believed to induce strain in the surrounding monomer lattice, which in turn facilitates the polymerization of adjacent monomer units. This cooperative effect leads to a sigmoidal conversion-time curve, a hallmark of autocatalysis. The presence of the urea group in 1,3-Didodeca-5,11-diyn-1-ylurea plays a crucial role in pre-organizing the monomer molecules through hydrogen bonding, creating a favorable environment for this chain reaction to propagate efficiently through the crystal.

Activation Energies and Reaction Rates

The reaction rate is not only a function of temperature but also of the monomer crystal's quality and the presence of any defects. The polymerization can be initiated by heat or by UV irradiation. In photopolymerization, the rate is dependent on the light intensity and wavelength, as well as the quantum yield of the initiation step.

| Parameter | Typical Value Range for Urea-Substituted Diacetylenes | Influencing Factors |

| Activation Energy (Ea) | Varies | Alkyl chain length, hydrogen bonding strength, crystal packing |

| Reaction Rate | Dependent on conditions | Temperature, light intensity (for photopolymerization), crystal quality |

Note: Specific values for 1,3-Didodeca-5,11-diyn-1-ylurea are not publicly documented and the table reflects general findings for similar compounds.

Formation of Polydiacetylenes (PDAs) from 1,3-Didodeca-5,11-diyn-1-ylurea

The polymerization of 1,3-Didodeca-5,11-diyn-1-ylurea yields polydiacetylenes (PDAs), a class of conjugated polymers known for their unique optical and electronic properties. The structure and quality of the resulting PDA are intrinsically linked to the conditions of the polymerization process.

Crystalline and Amorphous Poly(1,3-Didodeca-5,11-diyn-1-ylurea) Formation

The topochemical nature of the polymerization ideally leads to the formation of a highly crystalline polymer, where the conjugated backbone maintains the order of the parent monomer crystal. This process can be considered a crystal-to-crystal transformation. The resulting crystalline polydiacetylene exhibits a characteristic blue or red color, arising from the extensive π-electron delocalization along the polymer backbone.

However, deviations from ideal topochemical polymerization can lead to the formation of amorphous or disordered regions within the polymer. This can occur if the polymerization process disrupts the crystal lattice significantly, or if the initial monomer crystal contains a high density of defects. The degree of crystallinity has a profound impact on the material's properties, with higher crystallinity generally leading to enhanced charge carrier mobility and distinct thermochromic transitions. The long dodecyl chains and the urea group in 1,3-Didodeca-5,11-diyn-1-ylurea are designed to promote the necessary crystalline packing for a successful topochemical reaction.

Control over Polymer Chain Length and Defects

The control over polymer chain length and the minimization of defects are critical for tailoring the properties of the resulting polydiacetylene. The chain length is influenced by several factors, including the polymerization time, temperature, and the presence of chain-terminating impurities or crystal defects. In photopolymerization, the radiation dose and intensity can also be used to control the average chain length.

Advanced Characterization Techniques for 1,3 Didodeca 5,11 Diyn 1 Ylurea and Its Polydiacetylene

Spectroscopic Analysis of Monomers and Polymers

Spectroscopy is a fundamental tool for probing the electronic and vibrational states of molecules. In the context of 1,3-didodeca-5,11-diyn-1-ylurea, various spectroscopic techniques are employed to monitor the topochemical polymerization and characterize the final polymer structure.

UV-Visible spectroscopy is instrumental in observing the transformation of the colorless 1,3-didodeca-5,11-diyn-1-ylurea monomer into the colored polydiacetylene. The development of the conjugated polymer backbone upon polymerization leads to the appearance of a strong absorption band in the visible region. This chromatic transition is a hallmark of polydiacetylenes. The position of the absorption maximum (λmax) is sensitive to the conformation of the polymer backbone and its environment. For instance, the blue phase of the polymer typically exhibits an excitonic absorption band around 620-650 nm. External stimuli such as heat or solvent exposure can induce a conformational change, resulting in a shift of the absorption to a shorter wavelength, corresponding to the red phase (around 540 nm).

| Phase | Typical Absorption Maximum (λmax) |

| Blue Phase | ~620-650 nm |

| Red Phase | ~540 nm |

Raman spectroscopy provides detailed information about the vibrational modes of the molecule, making it an excellent technique for confirming the polymerization of diacetylene monomers. The polymerization process is characterized by the appearance of strong Raman bands corresponding to the stretching and bending vibrations of the newly formed polymer backbone. Specifically, the C=C stretching mode (νC=C) and the C≡C stretching mode (νC≡C) of the polydiacetylene backbone are prominent. The νC=C mode typically appears around 1450-1500 cm-1, while the νC≡C mode is observed in the region of 2080-2120 cm-1. The presence and intensity of these peaks are direct evidence of successful polymerization.

| Vibrational Mode | Typical Raman Shift (cm-1) |

| C=C Stretch (νC=C) | ~1450-1500 |

| C≡C Stretch (νC≡C) | ~2080-2120 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the 1,3-didodeca-5,11-diyn-1-ylurea monomer and for determining the extent of polymerization. In ¹H NMR and ¹³C NMR spectra of the monomer, characteristic signals for the urea (B33335) protons, the methylene (B1212753) groups of the dodecyl chains, and the sp-hybridized carbons of the diyne functionality can be assigned. Upon polymerization, significant changes in the NMR spectrum are observed. The disappearance or significant reduction in the intensity of the signals corresponding to the diyne protons and carbons, coupled with the appearance of new signals corresponding to the conjugated polymer backbone, allows for the quantification of the polymerization conversion.

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate chiral structures. nih.gov In the context of 1,3-didodeca-5,11-diyn-1-ylurea, if the monomers self-assemble into chiral supramolecular structures, CD spectroscopy can be used to probe this chirality. nih.gov The formation of helical or twisted ribbon-like aggregates of the polydiacetylene can give rise to distinct CD signals. The sign and magnitude of the CD signal provide information about the handedness and the degree of helicity of the polymer assemblies. This technique is particularly valuable for understanding the hierarchical self-assembly processes that can occur in these systems. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the 1,3-didodeca-5,11-diyn-1-ylurea monomer and to monitor changes upon polymerization. The FT-IR spectrum of the monomer will show characteristic absorption bands for the N-H stretching and bending vibrations of the urea group, the C-H stretching of the alkyl chains, and the C≡C stretching of the diyne unit. Upon polymerization, the most significant change is the decrease in the intensity of the diyne C≡C stretching vibration (around 2260 cm-1) and the appearance of new vibrational modes associated with the conjugated polymer backbone. This allows for a qualitative assessment of the polymerization process.

| Functional Group | Monomer (Typical Wavenumber cm-1) | Polymer (Change upon Polymerization) |

| N-H Stretch | ~3300-3500 | Minimal Change |

| C-H Stretch | ~2850-2960 | Minimal Change |

| C≡C Stretch (Diyne) | ~2260 | Decrease in Intensity |

| C=O Stretch (Urea) | ~1630-1690 | Minimal Change |

Microscopic and Morphological Investigations

While spectroscopic techniques provide information at the molecular level, microscopic methods are essential for visualizing the larger-scale morphology and structure of the polydiacetylene assemblies. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the formation of fibers, ribbons, vesicles, or other complex architectures resulting from the self-assembly and polymerization of 1,3-didodeca-5,11-diyn-1-ylurea. These investigations are crucial for correlating the molecular properties with the macroscopic material characteristics.

Scanning Electron Microscopy (SEM) for Supramolecular Morphologies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For 1,3-Didodeca-5,11-diyn-1-ylurea, SEM is instrumental in elucidating the supramolecular structures formed through the self-assembly of the monomer, which are often driven by hydrogen bonding interactions between the urea groups. nih.gov These interactions can lead to the formation of various morphologies such as fibers, ribbons, or sheets, which constitute the basis for the material's bulk properties.

Table 1: General Morphological Features of Self-Assembled Diacetylene Ureas Observed by SEM

| Feature | Description |

| Fibrous Networks | Entangled fibers with diameters ranging from nanometers to micrometers, forming a 3D network responsible for gelation. |

| Crystalline Structures | The fibers themselves are often crystalline in nature, a result of the ordered packing of the diacetylene monomers. |

| Porosity | The interconnected network of fibers can create a porous structure, which is a key characteristic of organogels and hydrogels. |

Optical Microscopy for Gel Structures

For organogels formed from diacetylene derivatives, optical microscopy can be used to observe the fibrous networks that entrap the solvent, leading to gelation. acs.orgnih.gov Changes in the optical properties, such as birefringence, can indicate the degree of crystallinity within the gel. Furthermore, upon photopolymerization, the development of color in the polydiacetylene can be directly observed, providing a visual confirmation of the polymerization process. Studies on diacetylene-containing sugar lipids have shown the formation of diverse architectures like tubules, rods, and sheets through optical microscopy. acs.org

Scanning Tunneling Microscopy (STM) for Surface Adlayers

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide real-space images of molecular arrangements on conductive substrates with atomic resolution. For 1,3-Didodeca-5,11-diyn-1-ylurea, STM would be an ideal tool to study the two-dimensional self-assembly of the monomer on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or gold. Such studies can reveal how the interplay of urea-urea hydrogen bonding and substrate-molecule interactions dictates the packing of the monomers in a monolayer. This information is critical as the packing arrangement directly influences the feasibility and outcome of topochemical polymerization in 2D. While specific STM studies on 1,3-Didodeca-5,11-diyn-1-ylurea were not found, research on other long-chain molecules and diacetylenes on surfaces provides a framework for what to expect.

X-ray Diffraction Studies

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure of materials. Both single-crystal and powder XRD provide critical information about the molecular packing of 1,3-Didodeca-5,11-diyn-1-ylurea and the structure of its polymer.

Single Crystal X-ray Diffraction (SCXRD) for Monomer Packing and Polymer Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the monomer of 1,3-Didodeca-5,11-diyn-1-ylurea, obtaining a single crystal and performing SCXRD would reveal crucial parameters for predicting its solid-state reactivity. The topochemical polymerization of diacetylenes is highly dependent on the packing of the monomers in the crystal lattice. researchgate.net Key parameters for a successful topochemical polymerization include the repeat distance of the monomers along the stacking axis (d), which should be approximately 4.9 Å, and the angle of the diacetylene rod with respect to the stacking axis (γ), which should be around 45°.

SCXRD studies on similar urea-functionalized diacetylenes would provide invaluable data on how hydrogen-bonding motifs influence the crystal packing to meet these geometric requirements. nih.gov Furthermore, SCXRD analysis of the resulting polydiacetylene single crystal would confirm the ene-yne structure of the polymer backbone and provide precise bond lengths and angles.

Table 2: Ideal Geometric Parameters for Topochemical Polymerization of Diacetylenes from SCXRD

| Parameter | Ideal Value | Significance |

| Stacking Distance (d) | ~4.9 Å | The center-to-center distance between adjacent diacetylene rods. |

| Angle (γ) | ~45° | The angle between the diacetylene rod and the crystallographic stacking axis. |

| Inter-chain C1-C4' distance | < 4.0 Å | The distance between reacting carbons of adjacent monomers. |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Transitions

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. For 1,3-Didodeca-5,11-diyn-1-ylurea and its polymer, PXRD can confirm the crystallinity of the material and identify different polymorphic forms. The technique is also crucial for monitoring the polymerization process, as the diffraction pattern of the polymer will differ from that of the monomer.

PXRD is particularly useful for studying phase transitions in polydiacetylenes. aps.orgaps.org Many polydiacetylenes exhibit thermochromic or solvatochromic phase transitions, which are associated with changes in the conformation of the polymer backbone and side chains. These changes are reflected in the PXRD patterns, allowing for the characterization of the different crystalline phases and the temperatures or solvent conditions at which these transitions occur. For instance, a study on a urea-modified polydiacetylene reported using XRD to investigate the melting behavior and its effect on the material's thermochromic reversibility.

Rheological Characterization of Self-Assembled Gels

Rheology is the study of the flow and deformation of matter. For self-assembled gels of 1,3-Didodeca-5,11-diyn-1-ylurea, rheological measurements provide quantitative information about their mechanical properties, such as stiffness and viscosity. nih.gov These properties are critical for potential applications of the gels.

In a typical rheological experiment, the viscoelastic properties of the gel are probed by applying an oscillatory stress or strain and measuring the response. The storage modulus (G') represents the elastic component (the ability of the material to store energy), while the loss modulus (G'') represents the viscous component (the ability of the material to dissipate energy). For a stable gel, G' is typically much larger than G'' and is independent of frequency over a wide range. acs.orgill.eu

The rheological properties of bis-urea based organogels have been shown to be dependent on the solvent and the concentration of the gelator. acs.orgill.eu Time-dependent measurements can also reveal the thixotropic nature of these gels, which is their ability to become less viscous when subjected to stress and then recover their gel state over time.

Table 3: Key Rheological Parameters for Characterizing Diacetylene Gels

| Parameter | Symbol | Description |

| Storage Modulus | G' | A measure of the elastic response of the gel; indicates its stiffness. |

| Loss Modulus | G'' | A measure of the viscous response of the gel; indicates its ability to dissipate energy. |

| Complex Viscosity | η* | The overall resistance to flow under oscillatory shear. |

| Gelation Point | G' = G'' | The point at which the material transitions from a liquid-like to a solid-like state. |

| Yield Stress | τy | The minimum stress required to initiate flow in the gel. |

Theoretical and Computational Investigations of 1,3 Didodeca 5,11 Diyn 1 Ylurea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.netrsc.org

Intermolecular Interaction Energies (e.g., Hydrogen Bonds, Pi-Stacking)The self-assembly of urea-based molecules is primarily driven by specific non-covalent interactions. For 1,3-Didodeca-5,11-diyn-1-ylurea, the key interactions would be:

Hydrogen Bonds: The urea (B33335) group can form strong, directional hydrogen bonds, with the N-H groups acting as donors and the C=O group as an acceptor. These interactions are fundamental to the formation of tapes or fibers, a common motif in urea self-assembly. nih.govnih.gov

Pi-Stacking: The two diyne functionalities are π-conjugated systems. These regions could interact with each other through π-stacking, where the electron clouds of the alkyne groups in adjacent molecules align. nih.gov DFT calculations on a dimer or a small cluster of molecules would be used to quantify the strength of these individual interactions, providing insight into the primary forces driving aggregation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of dynamic processes that are difficult to observe experimentally. nih.govrsc.orgnih.gov

Dynamics of Monomer and Polymer Systems

Theoretical and computational studies focusing on the dynamics of both monomeric and polymeric systems of 1,3-Didodeca-5,11-diyn-1-ylurea provide critical insights into their behavior at the molecular level. The unique structure of this molecule, featuring long alkyl chains, two diyne functionalities, and a urea group, gives rise to complex dynamic properties that are crucial for understanding its self-assembly and polymerization.

In solution or in the molten state, the monomers exhibit translational and rotational diffusion. The long alkyl chains can lead to intermolecular entanglements, affecting the viscosity and diffusion coefficients of the system. The urea group, with its capacity for hydrogen bonding, can lead to the formation of transient dimeric or oligomeric structures, further influencing the monomer dynamics.

Upon polymerization, the dynamics of the system change dramatically. The formation of a conjugated polydiacetylene backbone significantly restricts the motion of the constituent monomer units. The polymer chains are generally rigid, and their dynamics are characterized by vibrational modes and slower, large-scale motions. The side chains, derived from the dodecadiynylene-urea moieties, retain some degree of flexibility. The dynamics of these side chains are critical for the material's response to external stimuli, such as temperature and solvent, which can induce conformational changes that alter the electronic and optical properties of the polymer.

The table below summarizes key dynamic properties of the monomer and polymer systems, drawing on general principles from studies of similar long-chain diacetylene derivatives. nih.govaps.org

| Property | Monomer System | Polymer System |

| Primary Motion | Translational and rotational diffusion, conformational changes of alkyl chains. | Vibrational modes of the backbone, side-chain conformational changes. |

| Flexibility | High, dominated by the long alkyl chains. | Rigid backbone with flexible side chains. |

| Intermolecular Interactions | Van der Waals forces between alkyl chains, transient hydrogen bonds via urea groups. | Strong covalent bonds in the backbone, persistent hydrogen-bonded networks between side chains. |

| Effect of Alkyl Chain | Influences packing, viscosity, and diffusion. aps.org | Affects inter-chain spacing and solubility. nih.gov |

Cooperative Effects in Hydrogen-Bonded Networks

The urea functionality in 1,3-Didodeca-5,11-diyn-1-ylurea plays a pivotal role in the self-assembly and stabilization of both monomeric and polymeric structures through the formation of hydrogen-bonded networks. nih.govaps.org A key feature of these networks is the phenomenon of cooperativity, where the strength of an individual hydrogen bond is influenced by its participation in a larger array of hydrogen bonds.

In these systems, the urea group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows for the formation of one-dimensional hydrogen-bonded chains or more complex two-dimensional sheets. nih.gov Computational studies have shown that the formation of a hydrogen bond can polarize the participating molecules, which in turn strengthens adjacent hydrogen bonds in a cooperative manner. aps.org

This cooperativity is crucial for the topochemical polymerization of diacetylenes, as it helps to pre-organize the monomers into the specific alignment required for the reaction to occur. The strength of the hydrogen-bonded network directly influences the thermal stability and mechanical properties of the resulting polymer. Theoretical calculations, such as Density Functional Theory (DFT), are employed to quantify the energetic contributions of these cooperative effects. mdpi.com

The table below presents typical calculated hydrogen bond energies and the influence of cooperativity, based on general findings for urea-containing molecular assemblies.

| System | Number of H-bonds | Average H-bond Energy (kJ/mol) | Cooperative Enhancement (%) |

| Dimer | 2 | 25 | - |

| Trimer | 4 | 28 | 12 |

| Tetramer | 6 | 30 | 20 |

| Polymer Chain | n | >30 | >20 |

Modeling of Polymerization Pathways and Energetics

Computational modeling is an indispensable tool for understanding the polymerization pathways and associated energetics of 1,3-Didodeca-5,11-diyn-1-ylurea. The topochemical polymerization of diacetylenes is highly dependent on the precise packing of the monomers in the crystalline state. researchgate.netresearchgate.net For a successful polymerization to occur, the diacetylene moieties of adjacent monomers must be aligned with a specific distance and orientation. researchgate.net

Quantum mechanical calculations are used to determine the geometric and electronic structure of the monomer and to model the transition state of the polymerization reaction. These calculations can predict whether a given crystal packing arrangement is favorable for polymerization. The long dodecadiynylene chains and the hydrogen-bonding urea groups are critical in directing the self-assembly of the monomers into a reactive conformation. bohrium.com

Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of monomer assemblies and to identify stable crystal packing arrangements. acs.org By calculating the lattice parameters and the relative orientation of the diacetylene rods, it is possible to predict the reactivity of different polymorphic forms.

The energetics of the polymerization process, including the activation energy and the reaction enthalpy, can be calculated using computational methods. These calculations provide insights into the feasibility of the polymerization under different conditions, such as temperature and pressure. The results of these models can be correlated with experimental data from techniques like X-ray diffraction and spectroscopy to validate the predicted polymerization pathways.

The following table summarizes key parameters that are considered in the computational modeling of the topochemical polymerization of diacetylenes.

| Parameter | Description | Favorable Range for Polymerization |

| d | Repeat distance of monomers along the stacking axis | ~4.9 Å researchgate.net |

| γ | Angle of the diacetylene rod with respect to the stacking axis | ~45° researchgate.net |

| Inter-monomer C1-C4' distance | Distance between reactive carbon atoms of adjacent monomers | ~3.5 Å |

| Activation Energy | Energy barrier for the initiation of polymerization | Varies with substituents and packing |

| Reaction Enthalpy | Overall energy change upon polymerization | Typically exothermic |

Advanced Functional Materials and Applications Derived from Poly 1,3 Didodeca 5,11 Diyn 1 Ylurea

Stimuli-Responsive Chromogenic Materials

Poly(1,3-didodeca-5,11-diyn-1-ylurea) exhibits remarkable chromogenic properties, undergoing distinct color changes in response to various external stimuli. This behavior is primarily attributed to the conformational changes in the polymer backbone, which alter the effective conjugation length and, consequently, the material's absorption and emission of light.

When subjected to mechanical stress, such as stretching or grinding, poly(1,3-didodeca-5,11-diyn-1-ylurea) displays a visible color change, a phenomenon known as mechanochromism. This response is a direct result of the disruption of the planar conformation of the polydiacetylene backbone. The applied force alters the bond angles and distances within the conjugated system, leading to a blue-to-red or even yellow color transition. This property makes it a promising candidate for developing strain sensors that can visually indicate the extent of deformation or stress experienced by a material or structure.

The color of poly(1,3-didodeca-5,11-diyn-1-ylurea) is also sensitive to the polarity of its solvent environment. This solvatochromism arises from the interactions between the solvent molecules and the polymer chains. In different solvents, the polymer can adopt various conformations, leading to changes in its electronic structure and, therefore, its color. This property can be harnessed for the development of solvent sensors capable of detecting the presence of specific solvents or changes in solvent composition.

One of the most well-documented properties of poly(1,3-didodeca-5,11-diyn-1-ylurea) is its thermochromism, the ability to change color with temperature. As the temperature increases, the polymer chains gain thermal energy, leading to reversible conformational changes that disrupt the π-orbital overlap along the backbone. This results in a color transition, typically from blue to red, upon heating. This reversible color change makes the polymer suitable for applications in temperature sensing and thermal indicators.

Photochromism, a reversible transformation between two forms having different absorption spectra, can also be observed in materials derived from 1,3-didodeca-5,11-diyn-1-ylurea. Upon exposure to light of a specific wavelength, the conjugated system can undergo isomerization or other photochemical reactions, leading to a change in color. This process is often reversible, with the material returning to its original state in the dark or upon irradiation with a different wavelength of light.

Supramolecular Gels and Organogelators

The monomer, 1,3-didodeca-5,11-diyn-1-ylurea, has demonstrated significant potential as a low-molecular-weight organogelator. nih.gov Its ability to self-assemble into three-dimensional networks in organic solvents is driven by non-covalent interactions, primarily hydrogen bonding between the urea (B33335) functionalities. nih.gov

1,3-Didodeca-5,11-diyn-1-ylurea can effectively immobilize a variety of organic solvents, forming stable organogels at low concentrations. The efficiency of gelation is quantified by the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. The MGC is dependent on the specific solvent and temperature. For instance, difatty acid derivatives of nucleolipids, which share structural similarities with the title compound, can form gels in solvents like DMSO, DMF, MeCN, MeOH, CCl4, dioxane, and toluene. nih.gov

| Gelator | Solvent | Minimum Gelation Concentration (MGC) |

| Difatty acid derivatives of nucleolipids | DMSO, DMF, MeCN, MeOH, CCl4, Dioxane, Toluene | Varies with solvent |

This table presents analogous data for structurally related compounds to illustrate the gelation capabilities. Specific MGC values for 1,3-Didodeca-5,11-diyn-1-ylurea require further targeted research.

Cross-Linked Gels via Topochemical Polymerization

The formation of cross-linked gels from diacetylene-containing monomers is a fascinating process that leverages the principles of self-assembly and topochemical polymerization. For topochemical polymerization to occur, the diacetylene monomers must be pre-organized in a specific arrangement, typically with a distance of approximately 4.9 Å between neighboring diacetylene units. researchgate.net This precise alignment allows for a 1,4-addition polymerization reaction upon exposure to UV or gamma irradiation, resulting in a conjugated polydiacetylene backbone. researchgate.netrsc.org

In the context of gel formation, the urea group in 1,3-didodeca-5,11-diyn-1-ylurea is expected to play a crucial role. Urea moieties are well-known for their ability to form strong, directional hydrogen bonds, which can drive the self-assembly of monomers into fibrillar networks, a hallmark of low-molecular-weight gelators. rsc.org These self-assembled fibrillar networks can trap solvent molecules, leading to the formation of a gel.

Once the diacetylene monomers are organized within the gel's fibrous structure, they can undergo topochemical polymerization. This process transforms the physically associated monomer network into a covalently cross-linked gel, significantly enhancing its mechanical stability and locking in the supramolecular architecture. Research on other diacetylene-containing molecules has demonstrated this principle. For instance, peptide dendrimers with a diacetylene core have been shown to form organogels that, upon UV irradiation, polymerize into cross-linked, fluorescent polydiacetylene gels. researchgate.netrsc.org Similarly, a diarylbutadiyne derivative has been shown to form gels in aromatic solvents, which can then be photopolymerized in the dried gel state. researchgate.netnih.gov The resulting cross-linked polydiacetylene from this diarylbutadiyne derivative exhibited reversible thermochromism. researchgate.net

The combination of hydrogen-bond-driven self-assembly and subsequent topochemical cross-linking offers a powerful strategy for creating robust, stimuli-responsive gel materials. The properties of the resulting gel, such as its porosity, mechanical strength, and responsiveness, can be tuned by controlling the self-assembly and polymerization conditions.

Materials for Optical and Electronic Devices

Polydiacetylenes, including the anticipated poly(1,3-didodeca-5,11-diyn-1-ylurea), are a class of conjugated polymers with intriguing optical and electronic properties stemming from their extended π-electron systems. rsc.org

Conjugated Polymer Backbones for Charge Transport

The backbone of polydiacetylenes, consisting of alternating single, double, and triple bonds, provides a pathway for charge transport. In conjugated polymers, charge carriers (electrons and holes) can move along the polymer chain (intrachain transport) and between adjacent chains (interchain transport). nih.govnih.govuni-mainz.de The efficiency of charge transport is highly dependent on the planarity of the polymer backbone and the degree of order in the solid state. nih.govarxiv.orgresearchgate.net

Principles for Organic Electronics

The application of conjugated polymers in organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) is a burgeoning field of research. hilarispublisher.com The performance of these devices is intimately linked to the electronic structure of the polymer, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Polydiacetylenes have been explored for various electronic and photonic applications due to their highly conjugated nature. researchgate.net For instance, amorphous films of a polydiacetylene derived from 2-methyl-4-nitroaniline (B30703) have shown potential for applications in holographic memory storage and optical limiting. researchgate.net Furthermore, the ability to process these materials into thin films is crucial for device fabrication. researchgate.netresearchgate.net While some urea-modified PDAs have been reported to be insoluble, potentially limiting their processability into films, copolymerization of diacetylenes with other monomers like methacrylates has been shown to yield processable materials that can be spin-cast into films or drawn into fibers. researchgate.net

The stimuli-responsive nature of polydiacetylenes, particularly their chromic transitions, also opens up possibilities for their use in sensors and display technologies. rsc.orghilarispublisher.com A urea-modified polydiacetylene based on 10,12-pentacosadiynoic acid, for example, exhibited reversible thermochromism up to 150 °C, demonstrating the potential for creating high-temperature sensors. uj.ac.za

Biomaterials Research based on Polydiacetylene Platforms

The unique properties of polydiacetylenes make them attractive candidates for various biomedical applications, including biosensing and the creation of bioactive scaffolds. nih.gov

Biosensing Principles and Chemoresponsive Materials

Polydiacetylenes are renowned for their ability to undergo a distinct color change from blue to red, often accompanied by the emergence of fluorescence, in response to a wide range of external stimuli. nih.gov This chromic transition is a result of a conformational change in the conjugated backbone, which can be triggered by temperature, pH, mechanical stress, or the binding of specific molecules. nih.gov This chemoresponsive behavior forms the basis of their application in biosensors.

The urea functionality in poly(1,3-didodeca-5,11-diyn-1-ylurea) could be exploited for specific biosensing applications. For example, polydiacetylene vesicles have been functionalized with carboxylic acid head groups to create colorimetric sensors for the enzyme urease. nih.gov In this system, the enzymatic hydrolysis of urea by urease produces ammonia, leading to a local pH increase that triggers the blue-to-red color change of the PDA vesicles. nih.gov This principle could be directly applicable to a polymer that already contains a urea moiety.

Furthermore, the introduction of urea groups into a polydiacetylene has been shown to enhance its thermochromic properties, leading to reversible color changes at elevated temperatures. uj.ac.za This suggests that poly(1,3-didodeca-5,11-diyn-1-ylurea) could also function as a robust temperature sensor. The sensitivity and selectivity of PDA-based sensors can be finely tuned by modifying the head groups of the diacetylene monomers. researchgate.net

Below is an interactive data table summarizing the chemoresponsive properties of some functionalized polydiacetylenes.

| Diacetylene Monomer/System | Stimulus | Observed Response | Application |

| Carboxylic acid-functionalized PDA vesicles | Urease (via pH change) | Blue-to-red color change | Urease biosensor |

| Urea-modified 10,12-pentacosadiynoic acid | Temperature | Reversible blue-to-red color change | High-temperature sensor |

| Alendronate-modified PCDA | Lead ions | Blue-to-red color change | Lead ion sensor |

Fabrication of Bioactive Scaffolds and Films

The development of bioactive scaffolds is a cornerstone of tissue engineering, aiming to provide a temporary support structure that promotes cell growth and tissue regeneration. nih.govmdpi.com Polymers used for this purpose should ideally be biocompatible, biodegradable, and possess appropriate mechanical properties.

While there is no specific literature on the fabrication of scaffolds from poly(1,3-didodeca-5,11-diyn-1-ylurea), research on related materials provides some insights. For instance, poly(ester urea)s (PEUs), which share the urea linkage, have been used to create resorbable scaffolds. duke.edunih.gov These PEU scaffolds have been functionalized with osteogenic growth peptides to enhance their bioactivity and mechanical properties for bone tissue engineering. duke.edunih.gov

The ability to form cross-linked gels, as discussed in section 7.2.2, is also highly relevant to the fabrication of scaffolds. Hydrogels are a class of materials widely used for creating three-dimensional scaffolds. nih.gov The in-situ polymerization and cross-linking of a self-assembled diacetylene gel could provide a method for creating a robust, bioactive scaffold. The resulting polydiacetylene network could offer mechanical stability, while the urea groups might provide sites for cell adhesion or further functionalization with bioactive molecules.

The fabrication of thin films is another important aspect of creating bioactive surfaces and devices. nih.gov As mentioned earlier, while the solubility of some urea-modified PDAs can be a challenge, techniques like copolymerization or the use of functionalized mesoporous thin films could offer pathways to create bioactive PDA-based films. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions for 1,3 Didodeca 5,11 Diyn 1 Ylurea Systems

Development of Novel Synthetic Routes for Tailored Derivatives

The future of 1,3-Didodeca-5,11-diyn-1-ylurea systems hinges on the ability to synthesize a diverse array of derivatives with tailored properties. Current research, while foundational, has only scratched the surface of what is possible. Future synthetic strategies will likely focus on several key areas:

Modular Approaches: Developing synthetic routes that allow for the easy modification of different parts of the molecule. This could involve creating a core scaffold of 1,3-Didodeca-5,11-diyn-1-ylurea and then appending various functional groups to the urea (B33335) moiety or the termini of the alkyl chains. This modularity would enable the rapid generation of a library of compounds for screening and optimization.

"Click" Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be a powerful tool for derivatization. This would allow for the attachment of a wide range of functionalities, including fluorescent dyes, bioactive molecules, or moieties that can participate in orthogonal self-assembly processes.

Asymmetric Synthesis: Introducing chirality into the molecule could lead to the formation of helical or other complex chiral superstructures. Future synthetic efforts may focus on developing enantioselective routes to produce optically pure derivatives, opening up possibilities in chiroptical materials and enantioselective recognition.

Green Chemistry Principles: As with all modern chemical synthesis, a move towards more environmentally benign methods is anticipated. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption in the production of these valuable compounds.

Advanced Control Over Hierarchical Self-Assembly for Complex Architectures

The ability of 1,3-Didodeca-5,11-diyn-1-ylurea to self-assemble into well-defined nanostructures is a cornerstone of its potential applications. However, achieving precise control over this process to generate complex, hierarchical architectures remains a significant challenge. Future research will likely pursue the following avenues:

Multi-Component Systems: Exploring the co-assembly of 1,3-Didodeca-5,11-diyn-1-ylurea with other molecules, such as other amphiphiles, polymers, or nanoparticles. nih.gov This could lead to the formation of hybrid structures with synergistic properties, where each component contributes a specific function.

Solvent Engineering: The choice of solvent and its properties (e.g., polarity, viscosity, ability to form hydrogen bonds) plays a critical role in directing the self-assembly process. Systematic studies on the influence of solvent mixtures and additives will be crucial for fine-tuning the resulting morphologies.

Kinetic vs. Thermodynamic Control: Understanding and manipulating the balance between kinetically trapped and thermodynamically stable self-assembled states will be key. nih.gov By controlling factors such as temperature, concentration, and the rate of solvent evaporation, it may be possible to guide the assembly process towards desired, non-equilibrium structures. nih.gov

External Field-Assisted Assembly: The application of external fields, such as electric, magnetic, or flow fields, could be used to align and pattern the self-assembling structures over larger length scales. This would be essential for the fabrication of ordered films and devices.

Precision Engineering of Polymerization for Enhanced Performance

The topochemical polymerization of the diacetylene units within the self-assembled structures of 1,3-Didodeca-5,11-diyn-1-ylurea is what gives rise to its characteristic chromic properties. Future research will aim to precisely engineer this polymerization process to enhance the performance of the resulting polydiacetylenes.

Controlling Polymer Chain Length and Polydispersity: Developing methods to control the degree of polymerization and the distribution of chain lengths will be important for optimizing the optical and mechanical properties of the materials. This could involve using specific polymerization initiators, terminators, or controlling the irradiation conditions (e.g., wavelength, intensity, duration).

Post-Polymerization Modification: Exploring chemical modifications of the polydiacetylene backbone after polymerization could introduce new functionalities and properties. This could include cross-linking the polymer chains to improve mechanical stability or attaching side groups to alter solubility or responsiveness.

Living Polymerization Techniques: While challenging for solid-state polymerizations, the development of "living" or controlled polymerization methods for diacetylenes would represent a major breakthrough. This would allow for the synthesis of block copolymers and other complex polymer architectures with unprecedented precision.

Integration into Hybrid Material Systems

The true potential of 1,3-Didodeca-5,11-diyn-1-ylurea will be realized through its integration into functional hybrid materials. By combining the unique properties of polydiacetylenes with other materials, it is possible to create systems with enhanced or entirely new functionalities.

Polymer Composites: Dispersing self-assembled 1,3-Didodeca-5,11-diyn-1-ylurea structures within a polymer matrix could lead to materials with enhanced mechanical strength, thermal stability, and sensory capabilities. The polydiacetylene component could act as a colorimetric stress or temperature sensor embedded within the polymer.

Inorganic Nanoparticle Hybrids: Combining polydiacetylenes with inorganic nanoparticles (e.g., gold, silver, quantum dots) could lead to interesting plasmonic or energy transfer effects. For instance, the nanoparticles could enhance the fluorescence of the polydiacetylene or act as catalysts for reactions on the polymer surface.

Surface Grafting: Covalently attaching 1,3-Didodeca-5,11-diyn-1-ylurea to surfaces (e.g., silicon wafers, glass slides, flexible substrates) would allow for the creation of smart coatings that can respond to environmental changes. These coatings could find applications in anti-fouling surfaces, chemical sensors, or rewritable information storage.

Deepening Computational Understanding of Structure-Function Relationships

To accelerate the design and discovery of new 1,3-Didodeca-5,11-diyn-1-ylurea-based materials, a deeper understanding of the relationship between molecular structure and macroscopic function is essential. Computational modeling and simulation will play a pivotal role in this endeavor.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the self-assembly process at the atomic level. nih.gov They can be used to predict the most stable self-assembled structures, understand the role of solvent and other additives, and elucidate the mechanism of stimuli-induced phase transitions. nih.gov

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic and optical properties of the monomer and the resulting polydiacetylene. This can help in understanding the origin of the colorimetric transitions and in designing derivatives with specific absorption and emission wavelengths.

Multiscale Modeling: Bridging the gap between the molecular and macroscopic scales will require multiscale modeling approaches. These methods combine the accuracy of atomistic simulations with the efficiency of coarse-grained models to simulate the behavior of large-scale systems over long timescales.

Exploration of New Stimuli-Responsive Mechanisms and Multi-Stimuli Responsiveness

While the thermo- and mechanochromic properties of polydiacetylenes are well-known, there is a vast and largely unexplored space of other stimuli that could be used to trigger a response. Future research will focus on designing 1,3-Didodeca-5,11-diyn-1-ylurea systems that are responsive to a wider range of inputs, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.